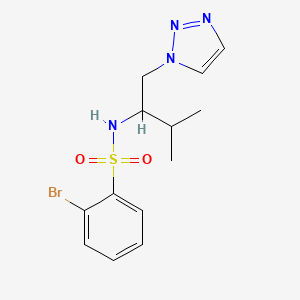

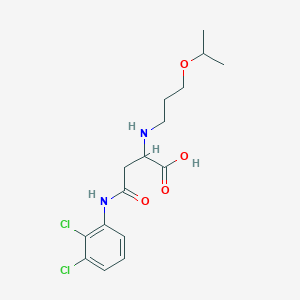

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

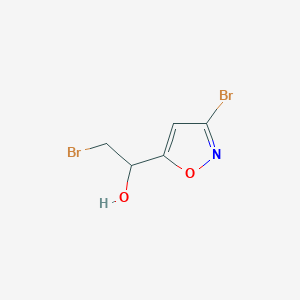

“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves the Mitsunobu reaction . This reaction is commonly used in the synthesis of 1H-1,2,3-triazole analogs . The synthesis of these compounds often involves reactions with different arylboronic acids in an aqueous medium .Applications De Recherche Scientifique

Antiviral Activity

The indole nucleus, which is structurally similar to the core of our compound of interest, has been found in various synthetic drug molecules. Indole derivatives, including those with triazole functionalities, have shown significant antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and screened for antiviral properties, particularly against RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Compounds with an indole scaffold have been reported to possess anti-inflammatory and analgesic activities . Given the structural similarity, 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide could be explored for its potential to reduce inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Potential

Indole derivatives are known for their role in the treatment of cancer cells. The presence of the indole moiety in our compound could be indicative of its potential application in cancer research. It could be used to synthesize novel derivatives that might inhibit the growth of cancer cells or be used as a pharmacophore to develop new anticancer drugs .

Antimicrobial Effects

The indole nucleus is also associated with antimicrobial properties. Derivatives of indole have been utilized to combat a variety of microbial infections. Therefore, our compound could be synthesized and tested for its efficacy against bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have shown promise in the treatment of tuberculosis. The structural features of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide could be exploited to synthesize compounds with antitubercular properties, potentially contributing to the fight against this challenging disease .

Antidiabetic Applications

Research has indicated that certain indole derivatives can exhibit antidiabetic effects. This opens up the possibility for our compound to be investigated for its potential role in managing diabetes, either through the modulation of insulin release or the improvement of insulin sensitivity .

Antimalarial Properties

Indole derivatives have been explored for their antimalarial properties. Given the biological activity of the indole nucleus, there is potential for 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide to be developed into compounds that could contribute to antimalarial drug discovery .

Anticholinesterase Activity

Some indole derivatives have been identified as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine. This suggests a potential application of our compound in the treatment of neurodegenerative diseases such as Alzheimer’s, where cholinesterase inhibitors are used to improve the levels of acetylcholine in the brain .

Propriétés

IUPAC Name |

2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAACFPVVKTVIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)